molecular formula C6H4BrF3N2O2 B052780 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 497833-05-3

4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B052780
M. Wt: 273.01 g/mol
InChI Key: YAJINUFLHMNOQR-UHFFFAOYSA-N
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Description

“4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole” is a chemical compound with the CAS Number: 497832-99-2 . It has a molecular weight of 229 . It is a powder in physical form .


Synthesis Analysis

The synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, which is an important intermediate of pesticides, has been studied. The compound was synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis .


Molecular Structure Analysis

The molecular formula of “4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole” is C5H4BrF3N2 .


Physical And Chemical Properties Analysis

The compound has a boiling point of 52 °C and a predicted density of 1.82±0.1 g/cm3 . It has a predicted pKa of -2.75±0.10 . It is a solid in form and off-white in color .

Scientific Research Applications

  • Regioflexible Conversion of Heterocyclic Materials : Schlosser et al. (2002) described the regioflexible conversion of heterocyclic starting materials like 1-methyl-5-(trifluoromethyl)pyrazole into various isomers and congeners. Their study highlights the functionalization at different positions of the molecule, including the introduction of bromine into the heterocyclic ring, as demonstrated with 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole and similar compounds (Schlosser, Volle, Leroux, & Schenk, 2002).

  • Antifungal Activity : Du et al. (2015) synthesized a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and evaluated their antifungal activities. They discovered that these compounds showed moderate to excellent activities against various phytopathogenic fungi (Du et al., 2015).

  • Diversified Pyrazole-Carboxamides Synthesis : Donohue et al. (2002) prepared a large library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides using a solution-phase chemistry method. This work demonstrates the synthesis versatility of pyrazole derivatives, including the functionalization of the 5-position of the pyrazole ring, relevant to the compound (Donohue et al., 2002).

  • Intermediate in Insecticide Synthesis : Niu Wen-bo (2011) described the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in the production of a new insecticide, chlorantraniliprole. This research demonstrates the application of brominated pyrazole derivatives in agrichemical synthesis (Niu Wen-bo, 2011).

  • Modified Synthesis of Pyrazolo[4,3‐d]pyrimidin‐7‐ones : Khan et al. (2005) explored the bromination of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, leading to the synthesis of variably substituted pyrazolo[4,3-d]pyrimidin-7-ones. This study highlights the importance of bromo-substituted pyrazole derivatives in the synthesis of complex heterocyclic structures (Khan et al., 2005).

  • Structural and Spectral Investigations : Viveka et al. (2016) focused on the structural and spectral analysis of pyrazole-4-carboxylic acid derivatives, which is crucial for understanding the properties and potential applications of these compounds (Viveka et al., 2016).

  • Cytotoxicity Studies : Huang et al. (2017) synthesized novel pyridyl-pyrazole-3-one derivatives and evaluated their cytotoxicity against various tumor cell lines. This research indicates the potential of bromo-substituted pyrazole derivatives in medical applications, especially in cancer research (Huang et al., 2017).

Safety And Hazards

The compound has several hazard statements including H319-H335-H315-H302+H312+H332, indicating that it can cause eye irritation, respiratory irritation, skin irritation, and harm if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves/eye protection/face protection, washing hands thoroughly after handling, and taking off contaminated clothing and washing it before reuse .

properties

IUPAC Name

4-bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2O2/c1-12-3(5(13)14)2(7)4(11-12)6(8,9)10/h1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJINUFLHMNOQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
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4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Citations

For This Compound
1
Citations
A Sun, JJ Yoon, Y Yin, A Prussia, Y Yang… - Journal of medicinal …, 2008 - ACS Publications
Measles virus (MV) is one of the most infectious pathogens known. In spite of the existence of a vaccine, approximately 350000 deaths/year result from MV or associated complications. …
Number of citations: 46 pubs.acs.org

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